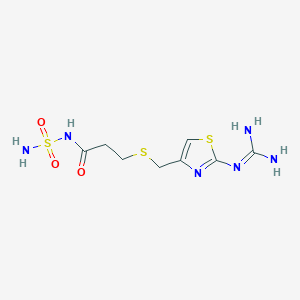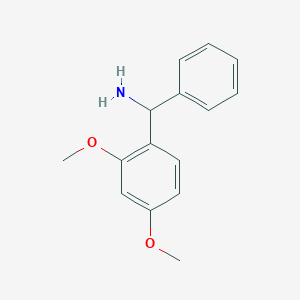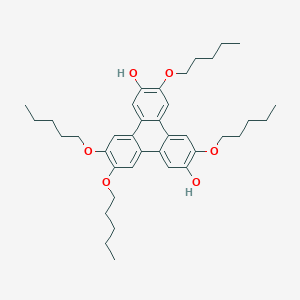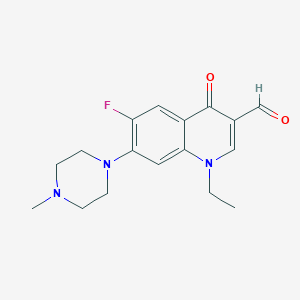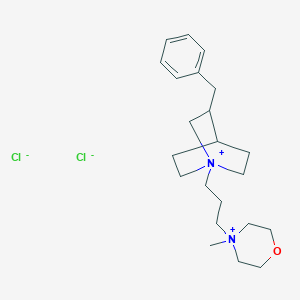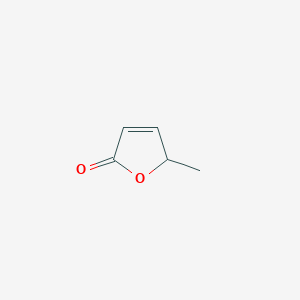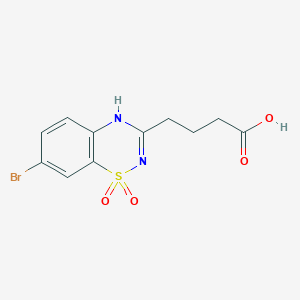
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as BBTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BBTA is a heterocyclic organic compound that contains a benzene ring fused to a thiadiazine ring.
Mécanisme D'action
The mechanism of action of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which plays a role in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. Additionally, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to modulate oxidative stress by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its versatility in terms of its potential applications in various fields. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be easily synthesized using a multistep process, and its properties can be tuned by modifying its chemical structure. However, one of the limitations of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One direction is the further investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the development of novel materials using 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide as a building block. Additionally, the development of more efficient synthesis methods for 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and its derivatives could lead to the discovery of new properties and applications for this compound.
Méthodes De Synthèse
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multistep process, which involves the reaction of 2-aminobenzenesulfonamide with sodium nitrite and hydrochloric acid to form 2-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with thionyl chloride and sodium azide to form 7-azido-2H-1,2,4-benzothiadiazine-3-butanoic acid. Finally, the azide group is reduced using hydrogen gas and palladium on carbon to yield 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide.
Applications De Recherche Scientifique
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. In materials science, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential as a sensor for the detection of pollutants in water and air.
Propriétés
Numéro CAS |
101064-03-3 |
|---|---|
Nom du produit |
7-Bromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Formule moléculaire |
C11H11BrN2O4S |
Poids moléculaire |
347.19 g/mol |
Nom IUPAC |
4-(7-bromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H11BrN2O4S/c12-7-4-5-8-9(6-7)19(17,18)14-10(13-8)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16) |
Clé InChI |
MZZUGBDBQHGAEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Br)S(=O)(=O)N=C(N2)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



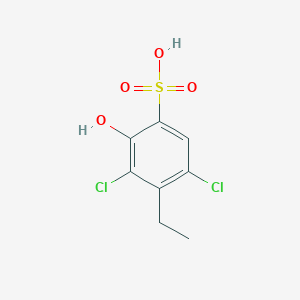
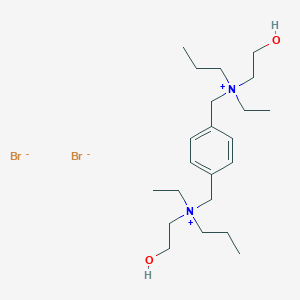
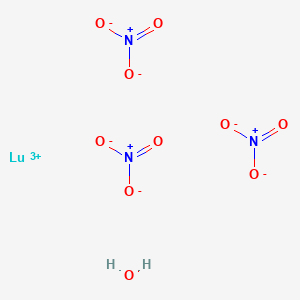
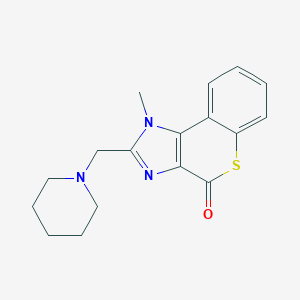
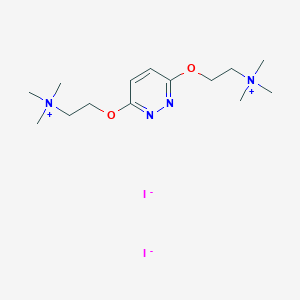
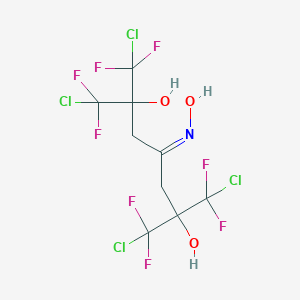
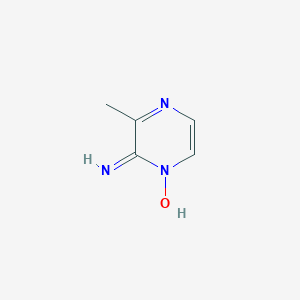
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
